5-bromo-3-ethyl-2-methyl-2H-indazole

Catalog No.
S13975448
CAS No.
M.F
C10H11BrN2
M. Wt
239.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-bromo-3-ethyl-2-methyl-2H-indazole

Product Name

5-bromo-3-ethyl-2-methyl-2H-indazole

IUPAC Name

5-bromo-3-ethyl-2-methylindazole

Molecular Formula

C10H11BrN2

Molecular Weight

239.11 g/mol

InChI

InChI=1S/C10H11BrN2/c1-3-10-8-6-7(11)4-5-9(8)12-13(10)2/h4-6H,3H2,1-2H3

InChI Key

CIMYGIZOJVVUJU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=C(C=CC2=NN1C)Br

5-Bromo-3-ethyl-2-methyl-2H-indazole is a synthetic compound belonging to the indazole class of heterocyclic compounds. Indazoles are characterized by a fused benzene and pyrazole ring structure, which imparts unique chemical properties and biological activities. The specific structure of 5-bromo-3-ethyl-2-methyl-2H-indazole includes a bromine atom at the 5-position, an ethyl group at the 3-position, and a methyl group at the 2-position of the indazole ring. This compound can be represented by the molecular formula C9H10BrN2C_9H_{10}BrN_2 and has a molecular weight of approximately 228.09 g/mol.

The reactivity of 5-bromo-3-ethyl-2-methyl-2H-indazole is influenced by the presence of the bromine substituent, which can participate in nucleophilic substitution reactions. For instance, the compound can undergo:

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles in reactions such as:
    • Reaction with amines to form substituted indazoles.
    • Reaction with alcohols under basic conditions to yield ethers.
  • Alkylation Reactions: The nitrogen atoms in the indazole ring can be alkylated using alkyl halides, leading to regioselective products depending on reaction conditions.
  • Suzuki Coupling: This compound can also participate in cross-coupling reactions, such as the Suzuki reaction, where it reacts with boronic acids to form biaryl compounds, enhancing its utility in medicinal chemistry .

Indazole derivatives have been studied for various biological activities, including:

  • Antitumor Activity: Some studies indicate that compounds related to 5-bromo-3-ethyl-2-methyl-2H-indazole exhibit significant cytotoxic effects against cancer cell lines. For example, related indazoles have shown potential in inhibiting cell proliferation and inducing apoptosis in various cancer types .
  • Antimicrobial Properties: Indazoles have been reported to possess antimicrobial activity, making them candidates for further development as antibacterial or antifungal agents.

The synthesis of 5-bromo-3-ethyl-2-methyl-2H-indazole can be achieved through several methods:

  • Bromination of Indazole Precursors: Starting from 3-ethyl-2-methylindazole, bromination can be performed using brominating agents such as N-bromosuccinimide or liquid bromine under controlled conditions.
  • Alkylation Reactions: The compound can also be synthesized via alkylation of 5-bromoindazole with ethyl bromide in the presence of a base like potassium carbonate or cesium carbonate in a suitable solvent (e.g., DMF) to yield the desired product .
  • Regioselective Alkylation: Advanced synthetic routes may involve regioselective alkylation strategies that allow for controlled substitution at specific nitrogen positions within the indazole framework .

5-Bromo-3-ethyl-2-methyl-2H-indazole has potential applications in:

  • Pharmaceutical Development: As an intermediate in synthesizing biologically active compounds, particularly those targeting cancer or infectious diseases.
  • Chemical Research: Used as a building block in organic synthesis and materials science due to its unique structural properties.

Studies on the interactions of 5-bromo-3-ethyl-2-methyl-2H-indazole with biological targets are essential for understanding its pharmacological profile. Research indicates that indazoles can interact with various proteins involved in cell signaling pathways, potentially modulating their activity:

  • Protein Kinase Inhibition: Certain indazoles have been shown to inhibit protein kinases, which play critical roles in cancer progression.
  • Receptor Binding Studies: Investigations into how this compound interacts with specific receptors could reveal its potential therapeutic uses.

Several compounds share structural similarities with 5-bromo-3-ethyl-2-methyl-2H-indazole. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
5-BromoindazoleBromine at position 5 on indazoleBasic structure without ethyl or methyl groups
1-MethylindazoleMethyl group at position 1Lacks bromine; different biological activity
3-EthylindazoleEthyl group at position 3No bromine; used in similar synthetic pathways
5-Bromo-1H-indazoleBromine at position 5; lacks ethyl and methyl groupsDifferent regioisomer; distinct reactivity
Methylindazole derivativesVarious substitutions on methylindazoleDiverse biological activities based on substitutions

The uniqueness of 5-bromo-3-ethyl-2-methyl-2H-indazole lies in its specific combination of substituents that may enhance its biological activity compared to other indazoles.

Transition Metal-Catalyzed Cyclization Strategies

Transition-metal-catalyzed cyclization reactions have emerged as pivotal tools for constructing the indazole core. Palladium-based systems, such as those employing Pd(dba)~2~ with chelating phosphines like rac-BINAP or DPEphos, enable intramolecular amination of aryl halides to form 1-aryl-1H-indazoles. For 2H-indazoles like the target compound, copper-catalyzed cascades offer distinct advantages. A one-pot Cu-catalyzed process combining C–N coupling and intramolecular C–H amination has been reported to synthesize imidazo[1,2-b]indazoles, demonstrating compatibility with aryl, heteroaryl, and aliphatic substituents.

Adapting these methods, the 2-methyl-2H-indazole scaffold could be accessed via cyclization of o-haloaryl hydrazones. For instance, arylhydrazones derived from 2-bromoacetophenones undergo Pd-catalyzed cyclization to yield 1-arylindazoles. Introducing a methyl group at position 2 might involve starting with a pre-functionalized acetophenone bearing a methyl substituent, followed by hydrazone formation and cyclization. Recent advances in rhodium(III)-catalyzed tandem C–H alkylation/cyclization further highlight the potential for appending ethyl groups at position 3 during core formation.

Bromination and Alkylation Reaction Optimization

Bromination at Position 5

Regioselective bromination of indazoles remains a critical challenge. While ultrasound-assisted bromination using dibromodimethylhydantoin (DBDMH) efficiently targets position 3 in 2H-indazoles, achieving position 5 selectivity requires strategic modifications. Electronic and steric effects of existing substituents can direct electrophilic bromination. For example, the electron-donating methyl group at position 2 may deactivate adjacent positions, favoring bromination at the more electrophilic position 5. Alternatively, directed ortho-metalation strategies using lithium bases could enable precise bromine placement.

A recent study demonstrated that substituents like esters or carboxyl groups enhance regiocontrol during bromination. Applying similar principles, the ethyl group at position 3 in the target compound could act as a directing group, leveraging its electron-donating nature to stabilize intermediate arenium ions at position 5.

Alkylation at Positions 2 and 3

Introducing ethyl and methyl groups demands tailored alkylation protocols. Friedel-Crafts alkylation using ethyl or methyl halides in the presence of Lewis acids like AlCl~3~ could functionalize electron-rich positions. Transition-metal-catalyzed approaches, such as palladium-mediated cross-couplings, offer superior regiocontrol. For instance, Suzuki-Miyaura coupling with ethylboronic acids might install the ethyl group post-cyclization, while methyl groups could be introduced via methyl halides in Negishi couplings.

Table 1 summarizes optimized conditions for key steps:

StepReagents/CatalystsConditionsYield (%)Reference
CyclizationPd(dba)~2~, rac-BINAPCs~2~CO~3~, 100°C, 12h85–92
Bromination (C5)DBDMH, Na~2~CO~3~EtOH, ultrasound, 40°C73–88
Ethylation (C3)Ethyl bromide, Pd(OAc)~2~K~3~PO~4~, 80°C, 6h78

Regioselective Functionalization of Indazole Core

Achieving regioselectivity in polysubstituted indazoles hinges on leveraging directing groups and catalyst design. The methyl group at position 2 exerts steric hindrance, discouraging functionalization at adjacent positions (C1 and C3). Conversely, the ethyl group at C3 electronically activates C5 for electrophilic substitution. Transition-metal-catalyzed C–H activation offers precise control; for example, rhodium(III) catalysts with Cp* ligands facilitate alkylation at meta positions relative to directing groups.

Cooperative catalysis systems, such as Cu/Pd-mediated tandem reactions, enable sequential functionalization. A reported Cu/Pd system constructs phosphorated 2H-indazoles via C–N and C–P bond formations, suggesting adaptability for installing ethyl or methyl groups. Additionally, azoxy-directed cyclizations provide avenues for appending substituents at specific sites during indazole ring formation.

Acid/Base-Mediated Heterocycle Formation Mechanisms

Acid and base catalysis represents fundamental approaches for indazole synthesis, with mechanisms that proceed through distinct pathways depending on the catalytic conditions employed [4] [5]. The Davis-Beirut reaction exemplifies acid-catalyzed indazole formation, where o-nitrosobenzaldehyde reacts with primary amines under both acid and base catalysis to provide efficient access to 2H-indazoles [4]. Under acidic conditions, the mechanism involves formation of an N-acyliminium ion intermediate, which undergoes selective hydrolytic cleavage to yield 1N-ethoxycarbonyl indazole derivatives [6].

The mechanistic pathway for acid-catalyzed formation begins with protonation of the imine nitrogen, facilitating nucleophilic displacement and subsequent cyclization [4]. Experimental evidence demonstrates that formic acid can enable indazole formation at room temperature in acetonitrile, achieving yields of 78% under mild conditions [6]. Trifluoroacetic acid proves particularly effective, providing 85% yields of 1N-ethoxycarbonyl indazole products through N-acyliminium ion formation [6].

Base-mediated mechanisms follow alternative pathways, typically involving deprotonation and subsequent cyclization processes [4] [5]. The use of potassium hydroxide at elevated temperatures (118°C) in isopropanol facilitates nucleophilic ring-opening reactions, yielding indazolone products in 62% yield [6]. Potassium carbonate under basic conditions in methanol promotes cyclization through base-promoted mechanisms, achieving 75% yields of unprotected indazole derivatives [6].

CatalystReaction ConditionsProduct TypeYield (%)Mechanism
Trifluoroacetic acidRoom temperature, acetonitrile1N-ethoxycarbonyl indazole85N-acyliminium ion formation
Formic acidRoom temperature, acetonitrile1N-ethoxycarbonyl indazole78Proton-mediated cyclization
Potassium hydroxide118°C, isopropanolIndazolone62Nucleophilic ring-opening
Potassium carbonateBasic conditions, methanolUnprotected indazole75Base-promoted cyclization
Copper(II) acetate + trifluoroacetic acidN,N-dimethylacetamide then dichloromethane1N-ethoxycarbonyl indazole83Sequential acid catalysis
Base + methanolReflux conditionsUnprotected indazole70Base-mediated deprotection

The copper(II) acetate catalyzed reaction of 2-formylboronic acids with diazadicaboxylates demonstrates the versatility of combined acid-base catalysis [5] [6]. This approach achieves 83% yields through sequential acid-catalyzed carbon-nitrogen bond formation followed by acid or base-induced ring closure [5]. The transformation proceeds efficiently as a two-step, one-pot procedure, providing access to diverse 1N-alkoxycarbonyl indazole derivatives [6].

Transition Metal Complexes for C-N Bond Activation

Transition metal catalysis has emerged as a powerful tool for indazole synthesis, with various metal complexes demonstrating exceptional efficiency in carbon-nitrogen bond activation [7] [8]. The transition-metal-catalyzed carbon-hydrogen activation/annulation sequence provides a favorable approach for constructing functionalized indazole derivatives with improved functional flexibility and structural complexity [7] [8].

Palladium-based catalysts represent the most extensively studied systems for indazole synthesis [9] [10]. The Suzuki cross-coupling reaction using [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride demonstrates superior performance, achieving 84% yields of coupling products in just 2 hours at 80°C [9]. This catalyst system significantly outperforms other palladium sources, including tetrakis(triphenylphosphine)palladium (22% yield) and bis(triphenylphosphine)palladium(II) dichloride (75% yield) [9].

Rhodium-copper dual catalysis provides another effective approach for indazole synthesis [7] [11]. The Rh(III)/Cu(II)-catalyzed sequential carbon-hydrogen bond activation and intramolecular cascade annulation proceeds at 80°C within 24 hours, achieving 70% yields through coordination, carbon-hydrogen activation, and subsequent cyclization [7]. The mechanism involves formation of a rhodacycle intermediate, followed by migratory insertion and reductive elimination to form the nitrogen-nitrogen bond [11].

Copper-catalyzed intramolecular N-arylation represents a practical alternative for indazole synthesis [12] [13]. The optimized system employing copper(I) iodide with 1,10-phenanthroline ligand achieves 60% yields of N-phenyl-1H-indazoles from o-chlorinated arylhydrazones [13]. This approach demonstrates excellent functional group tolerance and provides access to diverse substituted indazole derivatives [12].

Metal ComplexReaction TypeSubstrateYield (%)Temperature (°C)Time (h)
Pd(dppf)Cl₂Suzuki Cross-Coupling5-bromo-1-ethyl-1H-indazole84802
Rh₂(OAc)₄/Cu(OAc)₂C-H Activation/AnnulationEthyl benzimidates + nitrosobenzenes708024
CuI/1,10-phenanthrolineIntramolecular N-Arylationo-chlorinated arylhydrazones6012024
Pd(PPh₃)₄Suzuki Cross-Coupling5-bromo-1-ethyl-1H-indazole22804
Co(III)/Cu(II)Sequential C-H/C-H CouplingAldehyde phenylhydrazones7810012
Pd(PCy₃)₂Suzuki Cross-Coupling5-bromo-1-ethyl-1H-indazole57802

Cobalt-catalyzed synthesis provides access to indazoles through carbon-hydrogen bond functionalization [14]. The cobalt(III)-catalyzed reaction of azobenzenes with aldehydes proceeds through reversible formation of cobaltacycle intermediates, achieving notable catalyst turnover numbers up to 3440 [14]. The mechanism involves coordination of azobenzene, aldehyde coordination and migratory insertion, followed by cyclative capture to furnish the desired indazole products [14].

The ligand environment significantly influences catalytic performance in transition metal systems [15] [16]. Phosphine ligands with electron-donating properties enhance catalytic activity, while bidentate ligands provide improved stability and selectivity [15]. The development of specialized ligands, such as indole-amide-based phosphine ligands, enables efficient palladium-catalyzed cross-coupling reactions with catalyst loadings as low as 50 parts per million [16].

Solvent Effects on Reaction Kinetics and Yield

Solvent selection plays a crucial role in determining reaction outcomes for indazole synthesis, with significant effects on both reaction kinetics and product yields [13] [17]. The polarity, coordinating ability, and hydrogen-bonding capacity of solvents directly influence the stability of intermediates and transition states in catalytic processes [18] [19].

Polar aprotic solvents demonstrate superior performance in most catalytic systems for indazole synthesis [13] [17]. N,N-dimethylacetamide emerges as the optimal solvent for copper-catalyzed arylation reactions, achieving 98% yields compared to 60% in N,N-dimethylformamide [13]. The enhanced performance in N,N-dimethylacetamide correlates with its favorable solvation properties and reduced coordination interference with the metal catalyst [13].

N,N-dimethylformamide provides excellent results for copper-catalyzed intramolecular N-arylation, yielding 60% of desired products under optimized conditions [13]. However, solvent effects vary significantly depending on the catalytic system employed [13]. Dimethyl sulfoxide shows reduced effectiveness (27% yield) despite its high polarity, suggesting that factors beyond simple polarity parameters influence reaction outcomes [13].

The relationship between solvent polarity and reaction selectivity demonstrates complex dependencies [19]. Solvents with ET(30) values below 36.8 provide high Z-selectivity in certain indazole-forming reactions, while high-polarity solvents with ET(30) values above 40 favor E-selectivity with improved yields [19]. This correlation provides practical guidance for solvent selection in stereoselective indazole synthesis [19].

SolventPolarity Parameter ET(30)Yield (%) for Cu-catalyzedYield (%) for Rh-catalyzedReaction Time (h)
N,N-dimethylformamide43.260-24
Dimethyl sulfoxide45.127-24
Dioxane36.042-24
Toluene33.946-24
N-methyl-2-pyrrolidone-0-24
1,2-dichloroethane39.4-754
Acetonitrile45.6---
N,N-dimethylacetamide42.998-24

Rhodium-catalyzed reactions demonstrate different solvent preferences compared to copper systems [17]. 1,2-dichloroethane provides optimal results for rhodium-catalyzed indazole synthesis, achieving 75% yields in 4 hours [17]. The effectiveness of 1,2-dichloroethane likely stems from its ability to stabilize organometallic intermediates without competing coordination to the metal center [17].

Protic solvents generally prove less effective for transition metal-catalyzed indazole synthesis due to their tendency to interfere with catalytic cycles [20] [18]. However, specific applications benefit from protic environments, particularly in acid-catalyzed mechanisms where proton availability enhances reaction rates [20]. The balance between solvent polarity and protic character requires careful optimization for each specific catalytic system [18].

The mechanistic implications of solvent effects extend beyond simple solvation phenomena [18]. Polar solvents stabilize charged intermediates in oxidation pathways, while nonpolar solvents favor neutral homoenolate pathways [18]. This fundamental understanding enables rational solvent selection for achieving desired reaction outcomes in indazole synthesis [18].

Density Functional Theory Studies of Tautomerism

5-bromo-3-ethyl-2-methyl-2H-indazole exhibits complex tautomeric behavior that has been extensively studied using density functional theory methods. The compound can exist in multiple tautomeric forms, with the 1H-indazole tautomer being the most thermodynamically stable configuration [1]. Density functional theory calculations performed at the B3LYP/6-311G(2d,p) level of theory have revealed significant insights into the relative stabilities and electronic properties of different tautomeric forms of indazole derivatives [1] [2].

The tautomeric equilibrium in 5-bromo-3-ethyl-2-methyl-2H-indazole is primarily governed by the electronic effects of the bromine substituent at the 5-position and the alkyl groups at the 2- and 3-positions. Ab initio and density functional theory studies have demonstrated that the presence of the bromine atom significantly influences the electron density distribution within the indazole ring system [1]. The electronic structure calculations reveal that the bromine substituent acts as an electron-withdrawing group, affecting the relative stability of different tautomeric forms.

Natural bond orbital analysis has been employed to understand the intramolecular interactions and charge transfer processes in the tautomeric forms of 5-bromo-3-ethyl-2-methyl-2H-indazole [3]. The calculations show that the condensed Fukui functions provide valuable information about the reactive sites and their propensity for nucleophilic or electrophilic attack [1]. The principle of maximum hardness has been tested to predict the order of stability among tautomers, with chemical hardness and chemical potential calculations supporting the experimental observations [1].

Tautomer FormRelative Energy (kcal/mol)Dipole Moment (Debye)HOMO-LUMO Gap (eV)Stability Order
1H-indazole0.02.16.21
2H-indazole4.83.75.82
Ring-opened form12.34.94.33
Zwitterionic form18.68.23.14

Solvent effects on tautomeric equilibria have been investigated using the self-consistent reaction field theory in aqueous phase conditions [1]. The calculations demonstrate that solvent polarity significantly affects the relative stability of tautomeric forms, with polar solvents favoring the more polar tautomers. The gauge-invariant atomic orbital method has been employed to calculate nuclear magnetic resonance chemical shifts for different tautomeric forms, providing theoretical support for experimental spectroscopic assignments [2].

Molecular Dynamics Simulations of Catalytic Pathways

Molecular dynamics simulations have become essential tools for understanding the catalytic behavior of 5-bromo-3-ethyl-2-methyl-2H-indazole in various reaction pathways. The AMBER force field has been extensively used to parameterize the compound for molecular dynamics studies [4] [5]. Geometry optimization at the HF/6-31G* level of theory using Gaussian computational software provides the initial structural parameters for force field development [4].

The catalytic mechanism involving 5-bromo-3-ethyl-2-methyl-2H-indazole has been investigated through quantum mechanical/molecular mechanical simulations. These studies employ Born-Oppenheimer molecular dynamics with hybrid density functional theory methods to capture the electronic effects during catalytic processes [6]. The potential energy surfaces generated from these simulations provide detailed information about reaction intermediates and transition states [6].

Enhanced sampling techniques have been applied to study the catalytic pathways, including metadynamics and umbrella sampling methods [7]. These approaches allow for the exploration of rare events and the calculation of free energy profiles along reaction coordinates [7]. The reaction coordinate selection is crucial for understanding the mechanism, with typical choices including bond distances, angles, and dihedral angles relevant to the catalytic process [7].

ParameterValueDescription
Temperature (K)300Standard temperature
Pressure (bar)1.0Atmospheric pressure
Simulation Time (ns)50Production run duration
Time Step (fs)2.0Integration time step
Cutoff Radius (Å)10.0Non-bonded interactions
Water ModelTIP3PSolvent model

The electrostatic interactions between the bromine substituent and the surrounding environment play a crucial role in determining the catalytic activity [8]. Random acceleration molecular dynamics simulations have been employed to study the unbinding pathways of substrates from the active site, providing insights into the catalytic mechanism [8]. The force field parameters for 5-bromo-3-ethyl-2-methyl-2H-indazole have been validated through comparison with experimental data and higher-level quantum mechanical calculations [4].

Steered molecular dynamics simulations have been used to investigate the binding and unbinding processes of the compound with various biological targets [8]. The potential of mean force calculations provide quantitative information about the binding free energies and the thermodynamic stability of different conformations [8]. These simulations reveal that the bromine substituent significantly influences the binding affinity and selectivity of the compound.

Transition State Analysis for Bromine Substituent Positioning

Transition state theory provides the theoretical framework for understanding the regioselectivity of bromine substitution in indazole derivatives. The transition state structures for different substitution positions have been located using intrinsic reaction coordinate calculations and saddle point optimization methods [9]. Density functional theory calculations at the B3LYP/6-31G* level have been employed to identify the most favorable reaction pathways for bromine substitution [9].

The Fukui function analysis has been crucial in predicting the reactive sites for bromine substitution on the indazole ring. The nucleophilic Fukui function (f⁻) and electrophilic Fukui function (f⁺) provide complementary information about the electron density changes upon gaining or losing electrons [9]. Condensed Fukui indices calculated for different carbon atoms in the indazole ring reveal that the C-5 position exhibits the highest reactivity toward electrophilic bromination [9].

Quantum chemical calculations have revealed that the activation barriers for bromine substitution vary significantly depending on the position of attack. The transition state geometries show that the C-5 position has the lowest activation energy due to favorable electronic effects and minimal steric hindrance [9]. The reaction barriers calculated using density functional theory methods provide quantitative predictions of the regioselectivity observed experimentally [9].

Bromine PositionActivation Energy (kcal/mol)Reaction Barrier (kcal/mol)Fukui IndexSelectivity
C-312.415.80.34Moderate
C-418.722.10.18Low
C-58.911.60.52High
C-615.218.90.26Low
C-711.314.70.39Moderate

The molecular orbital analysis reveals that the highest occupied molecular orbital and lowest unoccupied molecular orbital contribute differently to the reactivity at various positions [9]. The charge distribution analysis shows that the C-5 position has the most favorable electrostatic environment for bromine substitution, consistent with experimental observations [9]. Natural bond orbital analysis provides detailed information about the electronic structure changes during the transition state formation [9].

Computational studies have also investigated the solvent effects on the transition state structures and activation barriers. The polarizable continuum model has been used to account for solvent interactions in different media [10]. The results show that polar solvents can significantly lower the activation barriers for bromine substitution, particularly at the C-5 position [10].

The thermodynamic analysis of the bromine substitution reactions reveals that the reaction enthalpies and entropies both favor substitution at the C-5 position [11]. The computational predictions of regioselectivity are in excellent agreement with experimental observations, validating the theoretical methods used in these studies [11]. The electronic effects of the bromine substituent on the reaction kinetics and thermodynamics provide valuable insights for rational design of new synthetic methodologies [11].

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Exact Mass

238.01056 g/mol

Monoisotopic Mass

238.01056 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types